molecular formula C8H15NO2 B177763 (S)-tert-Butyl 2-methylaziridine-1-carboxylate CAS No. 197020-60-3

(S)-tert-Butyl 2-methylaziridine-1-carboxylate

Cat. No. B177763
M. Wt: 157.21 g/mol
InChI Key: VQLIJOWSVJKBFP-AADKRJSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 2-methylaziridine-1-carboxylate, also known as TBMC, is an organocarboxylate used in the synthesis of a variety of compounds. It is a versatile reagent that can be used in a variety of ways, such as in the synthesis of chiral compounds, as a catalyst in the formation of polymers, and as a ligand in asymmetric catalysis. TBMC is a non-toxic, non-volatile, and non-flammable reagent that has a wide range of applications in the laboratory.

Scientific Research Applications

Catalytic Processes

  • Rhodium(I) Catalyzed Carbonylative Ring Expansion : A study explored the [Rh(CO)2Cl]2-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine and found that the regioselectivity and unreactivity of N-tert-butyl-2-methylaziridine were influenced by hyperconjugation interaction with the substituent on the carbon atom, affecting the breaking C-N bond in the initial aziridine-Rh(CO)2Cl complex (Ardura, López, & Sordo, 2006).

Synthesis of Bioactive Compounds

  • Synthesis of tert-Butyl Piperazine Derivatives : Research into the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate revealed its importance as an intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

  • α-Amino Acid Synthesis : (S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate derivatives were used with copper ‘catalysed’ Grignard reagents to produce protected α-amino acids in moderate to good yields (Baldwin et al., 1996).

Material Science and Corrosion Inhibition

  • Anticorrosive Behavior : A study on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant anticorrosive activity for carbon steel in an acidic environment, highlighting its potential as a corrosion inhibitor (Praveen et al., 2021).

Organic Synthesis and Chemical Transformations

  • Metal-Free Alkoxycarbonylation : Research into the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones used tert-butyl carbazate as a coupling reagent, leading to the formation of a decarboxylation product, showcasing its role in organic synthesis (Xie et al., 2019).

  • Development of a Tert-Butylating Reagent : A new tert-butylating reagent, 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), was developed for acid-catalyzed tert-butylation of alcohols and carboxylic acids, showing the utility of tert-butyl derivatives in synthetic chemistry (Yamada et al., 2016).

  • Chiral Auxiliary Applications : The synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate demonstrated its use as a chiral auxiliary and a chiral building block in peptide synthesis (Studer, Hintermann, & Seebach, 1995).

properties

IUPAC Name

tert-butyl (2S)-2-methylaziridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLIJOWSVJKBFP-AADKRJSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-methylaziridine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BH Rotstein - 2012 - search.proquest.com
While unprotected amino aldehydes are typically not isolable due to imine formation and consequent polymerization, stable unprotected aziridine aldehydes are useful and available …
Number of citations: 1 search.proquest.com
BH Rotstein, AK Yudin - Synthesis, 2012 - thieme-connect.com
Dimeric α-aziridine aldehydes have been used as the aldehyde component in Ugi and Passerini reactions. The highly reactive mixed anhydride intermediate is subject to nucleophilic …
Number of citations: 13 www.thieme-connect.com

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